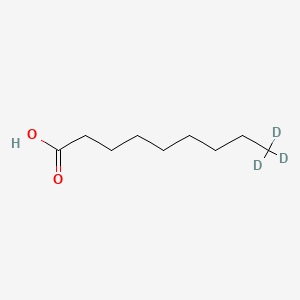

Nonanoic-9,9,9-D3 acid

Description

Properties

IUPAC Name |

9,9,9-trideuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nonanoic-9,9,9-D3 Acid for Advanced Research Applications

Introduction: The Role of Stable Isotopes in Quantitative Analysis

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards has become the gold standard for quantitative analysis, particularly in mass spectrometry-based techniques.[1] Deuterium-labeled compounds, such as Nonanoic-9,9,9-D3 acid, offer a powerful tool for researchers to mitigate experimental variability and ensure the reliability of their results. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its primary applications, and a detailed protocol for its use as an internal standard.

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid.[2] The strategic placement of three deuterium atoms on the terminal methyl group (C9) results in a molecule that is chemically almost identical to its endogenous counterpart but with a distinct, higher mass. This mass shift is the key to its utility in quantitative assays.

Core Physicochemical Properties

The physical and chemical properties of this compound are largely governed by its non-deuterated parent molecule, nonanoic acid. The introduction of deuterium atoms has a negligible effect on most of these properties, with the most significant difference being the molecular weight.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₅D₃O₂ (or CD₃(CH₂)₇COOH) | [3][4] |

| Molecular Weight | 161.26 g/mol | [3][4] |

| CAS Number | 134646-27-8 | [3][5][6] |

| Synonyms | Pelargonic-9,9,9-D3 Acid | [4][7] |

| Isotopic Enrichment | ≥99 atom % D | [4][7] |

| Appearance | Colorless to pale yellow oily liquid | [8][9] |

| Melting Point | ~12.4 °C (for nonanoic acid) | [10] |

| Boiling Point | ~254.5 °C (for nonanoic acid) | [8][10] |

| pKa | ~4.96 (for nonanoic acid) | [9][11] |

| Solubility | Nearly insoluble in water; soluble in organic solvents like ethanol, chloroform, and ether.[12][13] | |

| Storage Conditions | Store at room temperature or -20°C for long-term stability.[3][7] |

Chemical Structure and Isotopic Labeling

The structure of this compound is that of a straight-chain carboxylic acid with deuterium atoms replacing the hydrogen atoms on the terminal carbon.

Caption: Structure of this compound.

Synthesis and Isotopic Purity

While specific, proprietary synthesis methods for this compound are not publicly detailed, the general approach involves the use of deuterated precursors in a multi-step chemical synthesis. For terminal labeling, a common strategy would involve the use of a deuterated starting material, such as deuterated methyl iodide (CD₃I), in a chain-elongation reaction.

The isotopic enrichment is a critical parameter for an internal standard. Commercially available this compound typically boasts an isotopic enrichment of 99 atom % D or higher.[4][7] This high level of purity is essential to minimize any contribution from the unlabeled isotopologues to the analyte signal, ensuring accurate quantification.

Core Application: Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard for the quantitative analysis of nonanoic acid and related compounds by mass spectrometry (MS), including GC-MS and LC-MS.[2][14]

The Rationale for Its Use

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:[1]

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can cause ion suppression or enhancement during the MS analysis. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, some analyte may be lost. The internal standard is added at the beginning of the workflow and is subject to the same losses, thus normalizing the final measurement.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, chromatographic retention time, and ionization efficiency, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantification.

Experimental Protocol: Quantification of Nonanoic Acid in a Biological Matrix using LC-MS/MS

This section outlines a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantification of nonanoic acid in a biological sample, such as human plasma.

Materials and Reagents

-

Nonanoic acid analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of nonanoic acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the nonanoic acid stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Preparation of the Internal Standard Working Solution:

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. The optimal concentration may need to be determined empirically.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold protein precipitation solvent (acetonitrile with 1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of nonanoic acid from other matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nonanoic acid: Q1 (precursor ion) m/z 157.1 -> Q3 (product ion) m/z 113.1

-

This compound: Q1 (precursor ion) m/z 160.1 -> Q3 (product ion) m/z 116.1

-

-

Tune the MS parameters (e.g., collision energy, declustering potential) for optimal signal intensity for both transitions.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the nonanoic acid and this compound MRM transitions.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for bioanalytical sample quantification.

Spectroscopic Data

While specific spectra for this compound are typically provided by the supplier, the general spectral characteristics can be inferred from its unlabeled analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will be similar to nonanoic acid, showing characteristic peaks for the methylene protons along the chain and the carboxylic acid proton. The key difference will be the absence of the terminal methyl proton signal around 0.9 ppm.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The signal for the C9 carbon will be a septet due to coupling with the three deuterium atoms.

-

²H (Deuterium) NMR: A signal corresponding to the -CD₃ group will be observed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). C-D stretching vibrations will be present but may be less prominent than C-H stretches.

-

Mass Spectrometry: As utilized in its application, the mass spectrum will show a molecular ion or pseudomolecular ion ([M-H]⁻ in negative mode) that is 3 Da higher than that of unlabeled nonanoic acid.

Conclusion

References

- CDN Isotopes. This compound.

- United States Biological.

- Pharmaffiliates. CAS No : 134646-27-8| Product Name : n-Nonanoic-9,9,9-d3 acid.

- MedChemExpress. Nonanoic acid-d3 (Pelargonic acid-d3) | Stable Isotope.

- Ataman Kimya. Nonanoic acid ( Pelargonic Acid).

- MedChemExpress. Nonanoic acid-d4 (Pelargonic acid-d4) | Stable Isotope.

- Cambridge Isotope Labor

- Chemicalize.org. Nonanoic acid 112-05-0 wiki.

- CDN Isotopes. This compound.

- PubChem. Nonanoic Acid | C9H18O2 | CID 8158.

- Chemie Brunschwig. Stable Isotope Standards for Clinical Mass Spectrometry.

- Cheméo. Chemical Properties of Nonanoic acid (CAS 112-05-0).

- BenchChem. A Head-to-Head Battle: Nonanoic Acid-d4 vs.

- CDN Isotopes. This compound.

- NIST. Nonanoic acid.

- Wiley. Nonanoic acid - SpectraBase.

- Chem-Impex. Nonanoic acid.

- Wikipedia. Pelargonic acid.

- NIST. Nonanoic acid.

- Ataman Kimya. PELARGONIC ACID (NONANOIK ACID).

- Cayman Chemical. Nonanoic Acid (CAS 112-05-0).

- ChemicalBook. Nonanoic acid | 112-05-0.

- Royal Society of Chemistry.

- Google Patents.

- ChemicalBook. Nonanoic acid(112-05-0) 1H NMR spectrum.

- ChemicalBook. Nonanoic acid(112-05-0)IR1.

- ResearchG

- Beilstein-Institut. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- Simson Pharma Limited.

- ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers.

- Longdom Publishing. Food Industry Applications and Synthesis Methods of Pelargonic Acid.

- PubMed. Synthesis of 9-oxononanoic acid, a precursor for biopolymers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Nonanoic acid | 112-05-0 [chemicalbook.com]

- 10. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 12. atamankimya.com [atamankimya.com]

- 13. Page loading... [guidechem.com]

- 14. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist’s Guide to the Natural Occurrence and Isotopic Analysis of Nonanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid, is a molecule of significant and expanding interest across diverse scientific disciplines. While traditionally recognized for its use as a broad-spectrum herbicide and a flavoring agent, its natural occurrence is remarkably widespread, spanning the plant and animal kingdoms, microbial ecosystems, and the broader environment.[1][2][3] For researchers in drug development and metabolic studies, understanding the endogenous presence and flux of nonanoic acid is critical. Furthermore, its isotopic composition—the relative abundance of stable isotopes like Carbon-13 and the presence of radiocarbon—offers a powerful tool for tracing its origins, metabolic pathways, and environmental fate. This guide provides an in-depth exploration of the natural distribution of nonanoic acid and a practical, technical framework for its quantitative and isotopic analysis.

Part 1: The Ubiquity of Nonanoic Acid in Nature

Nonanoic acid is not merely a synthetic chemical but an active component of the natural world. Its presence, either as a free fatty acid, an ester, or a volatile signal, is a testament to its versatile role in biology and geochemistry.

Occurrence in Flora

The name "pelargonic acid" originates from its discovery in the essential oils of plants from the Pelargonium genus (geraniums).[2][3] It is found, often as an ester, in the essential oils of several other plants, including roses and hops.[1] Beyond essential oils, nonanoic acid is a natural constituent of many common fruits and vegetables, such as apples and grapes, and has been identified in products like raw pecans.[2][4] Its presence in plants is not passive; it can act as an antifeedant and plays a role in plant defense mechanisms.[1]

Occurrence in Fauna

In the animal kingdom, nonanoic acid is a component of various fats and secretions. It is found in goat's milk and is a volatile flavor component of cooked beef and mutton.[1][2] More compellingly, it functions as a semiochemical—a chemical signal that mediates interactions between organisms.[5] For instance, it has been identified as a component of the pheromonal secretions of the tropical bont tick (Amblyomma variegatum) and in the volatile emissions from the glands of the kissing bug (Triatoma infestans), where it may be involved in aggregation, alarm, or sexual communication.[6]

Microbial and Fungal Sources

Microorganisms both produce and are affected by nonanoic acid. It has been identified as a metabolite in yeast (Saccharomyces cerevisiae), algae, and Daphnia magna.[1] It also possesses potent antifungal properties, acting as a self-inhibitor that prevents the germination of spores in fungi such as Rhizopus oligosporus.[1][2] This antimicrobial activity is a key area of research, with nonanoic acid shown to enhance intestinal epithelial barrier function by upregulating host defense peptides.[7]

The following table summarizes the diverse natural occurrences of nonanoic acid.

| Kingdom/Domain | Source Type | Specific Examples | Citation(s) |

| Plantae | Essential Oils | Pelargonium (Geranium), Rose, Hops | [1][2][3] |

| Fruits & Nuts | Apples, Grapes, Pecans | [2][4] | |

| Animalia | Secretions | Goat's Milk, Animal Fats | [2] |

| Semiochemicals | Tropical Bont Tick, Triatoma infestans | [6] | |

| Food Products | Beef, Mutton | [1] | |

| Fungi/Microbes | Metabolites | Saccharomyces cerevisiae, Algae | [1] |

| Self-Inhibitors | Rhizopus oligosporus | [1][2] |

Part 2: Isotopes of Nonanoic Acid - A Technical Primer

The atoms that constitute a nonanoic acid molecule are not uniform. Isotopes, which are atoms of the same element with different numbers of neutrons, exist in predictable natural abundances. Measuring deviations from these abundances provides a powerful analytical window into a molecule's history.

Stable Isotopes: ¹³C and ²H

Carbon exists primarily as ¹²C, but about 1.1% is the stable isotope ¹³C.[8] Hydrogen exists as ¹H (protium) with trace amounts of ²H (deuterium). Biological and chemical processes can slightly favor one isotope over another, a phenomenon known as isotopic fractionation. This results in molecules from different sources having distinct isotopic "signatures."

This signature is measured using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and is reported in delta (δ) notation in parts per thousand (‰) relative to an international standard.[9][10] For example, the δ¹³C value of nonanoic acid derived from a C4 plant (like corn) will be significantly different from that derived from a C3 plant (like geranium), allowing researchers to trace its origin in a complex mixture.[11] While a comprehensive database of δ¹³C values for nonanoic acid across all natural sources is not yet established, the analytical methods to determine these values are robust and provide foundational data for metabolic, food authenticity, and environmental studies.

Radiocarbon (¹⁴C): A Molecular Clock

Carbon-14 (¹⁴C or radiocarbon) is a naturally occurring radioactive isotope with a half-life of approximately 5,730 years. It is formed in the upper atmosphere and incorporated into all living organisms.[8] Upon death, the organism ceases to take up ¹⁴C, and the amount present begins to decay. By measuring the ¹⁴C content of a sample, one can determine its age.

For nonanoic acid, ¹⁴C analysis can reveal two key things:

-

Source of Carbon: It can distinguish between "modern" carbon (from living biomass) and "fossil" carbon (from petroleum sources, which is devoid of ¹⁴C). This has been used to show bacteria assimilating petroleum-derived carbon into their fatty acids.[12]

-

Turnover Rate: The atmospheric nuclear weapons testing from 1950-1963 created a global spike in ¹⁴C, the "bomb pulse."[13] This pulse acts as a time-specific tracer. By measuring the amount of bomb-pulse ¹⁴C in nonanoic acid from a biological system, one can determine when the carbon was fixed from the atmosphere, providing powerful insights into the turnover rate of fatty acid pools in vivo.[13]

Part 3: A Practical Guide to Isotopic and Quantitative Analysis

Accurate analysis of nonanoic acid, particularly at low concentrations in complex biological matrices, requires a meticulous and validated workflow. The use of stable isotope-labeled internal standards is paramount for achieving high precision and accuracy.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the extraction, derivatization, and analysis of nonanoic acid from a biological sample.

Sources

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 4. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. radiocarbon [ldeo.columbia.edu]

- 7. masspec.scripps.edu [masspec.scripps.edu]

- 8. mass spectrometry gc-c-irms: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radiocarbon dating - Wikipedia [en.wikipedia.org]

- 11. repository.geologyscience.ru [repository.geologyscience.ru]

- 12. isotope.com [isotope.com]

- 13. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Nonanoic-9,9,9-D3 Acid: Commercial Sources and Applications in Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and other quantitative analytical workflows, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, and Nonanoic-9,9,9-D3 acid (CAS No. 134646-27-8) has emerged as a critical tool for the quantification of its unlabeled counterpart, nonanoic acid, and other related fatty acids. This technical guide provides an in-depth overview of the commercial suppliers of this compound and a detailed exploration of its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, variations in sample preparation, extraction efficiency, and instrument response can introduce significant error, compromising the reliability of the results.[1] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-shifted, allowing for its distinct detection.[1][2] Deuterium-labeled compounds, such as this compound, serve as excellent internal standards because their chemical and physical properties are nearly identical to the endogenous analyte.[3] By adding a known amount of the deuterated standard to a sample prior to processing, any sample loss or variation during the analytical workflow will affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these variations and leading to highly accurate and precise measurements.[1][2]

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as required purity, available quantities, cost, and the availability of detailed technical documentation. Below is a comparative table of prominent commercial sources.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Isotopic Enrichment | Available Quantities |

| C/D/N Isotopes | D-5103 | 134646-27-8 | CD3(CH2)7COOH | 161.26 | 99 atom % D | 0.25 g, 0.5 g[4][5] |

| MedChemExpress | HY-N7057S1 | 134646-27-8 | C9H15D3O2 | 161.26 | 99% (GC), 99.7% Isotopic Enrichment | 5 mg, 10 mg, 50 mg, 100 mg[3][6] |

| Toronto Research Chemicals | - | 134646-27-8 | - | - | - | 10 mg[7] |

| United States Biological | 459552 | 134646-27-8 | C9H15D3O2 | 161.26 | Highly Purified | Inquire |

| Cayman Chemical | - | 134646-27-8 | - | - | - | Inquire |

| Santa Cruz Biotechnology | - | 112-05-0 (unlabeled) | C9H18O2 (unlabeled) | 158.24 (unlabeled) | - | Inquire |

| Sigma-Aldrich | - | 112-05-0 (unlabeled) | CH3(CH2)7COOH (unlabeled) | 158.24 (unlabeled) | - | Inquire |

Experimental Workflow: Quantitative Analysis of Fatty Acids by GC-MS

The following section details a comprehensive, step-by-step protocol for the quantitative analysis of fatty acids in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard. This protocol is a synthesis of established methods in the field.[8][9][10]

Diagram of the Experimental Workflow

Caption: Workflow for Fatty Acid Quantification using a Deuterated Internal Standard.

Detailed Step-by-Step Protocol

1. Sample Preparation and Internal Standard Spiking:

-

Rationale: The internal standard must be added at the very beginning of the sample preparation process to account for any variability in the subsequent steps.

-

Procedure:

-

To a known volume or weight of your biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Vortex briefly to ensure thorough mixing.

-

2. Lipid Extraction:

-

Rationale: To isolate the fatty acids from the complex biological matrix, a liquid-liquid extraction is performed. The Folch method (chloroform:methanol) is a classic and effective approach.

-

Procedure:

-

Add a 2:1 (v/v) solution of chloroform:methanol to the sample.

-

Vortex vigorously for 2 minutes to ensure complete extraction of lipids into the organic phase.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Rationale: Free fatty acids are not volatile enough for GC analysis. Derivatization to their corresponding methyl esters (FAMEs) increases their volatility.[8][10] Boron trifluoride (BF3) in methanol is a common and efficient derivatization agent.[8][11]

-

Procedure:

-

To the dried lipid extract, add 1-2 mL of 12-14% BF3 in methanol.

-

Seal the reaction vial and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the vial.

-

Vortex thoroughly to extract the FAMEs into the hexane (upper) layer.

-

Carefully transfer the hexane layer to a clean vial.

-

4. Sample Clean-up and Concentration:

-

Rationale: A final evaporation and reconstitution step concentrates the sample and prepares it in a solvent suitable for GC-MS injection.

-

Procedure:

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried FAMEs in a small, known volume of a suitable solvent (e.g., 50-100 µL of hexane or iso-octane).

-

5. GC-MS Analysis:

-

Rationale: The FAMEs are separated by gas chromatography based on their boiling points and detected by mass spectrometry. The mass spectrometer will be able to distinguish between the unlabeled fatty acids and the deuterium-labeled internal standard based on their mass-to-charge ratios.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the reconstituted sample onto the GC-MS system.

-

Use an appropriate GC column (e.g., a polar capillary column) and temperature program to achieve good separation of the FAMEs.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for the characteristic ions of the target fatty acids and this compound methyl ester.

-

6. Data Analysis and Quantification:

-

Rationale: The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

-

Procedure:

-

Integrate the peak areas for the target fatty acid methyl esters and the this compound methyl ester.

-

Prepare a calibration curve using known concentrations of the unlabeled fatty acid standard and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Use the regression equation from the calibration curve to determine the concentration of the fatty acid in the unknown samples.

-

Conclusion

The use of this compound as an internal standard is a powerful strategy for achieving accurate and precise quantification of fatty acids in complex biological samples. By carefully selecting a high-purity standard from a reputable supplier and following a well-validated analytical protocol, researchers can ensure the integrity and reliability of their quantitative data, which is essential for advancing our understanding of biology and disease.

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

MDPI. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

-

Atlas of Science. (2018). Ultra Quick sample preparation prior to GC-MS based metabolomics. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Nonanoic Acid - Cayman Chemical. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Nonanoic Acid methyl ester - Cayman Chemical. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). PELARGONIC ACID. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). PELARGONİK ASİT. Retrieved from [Link]

Sources

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Toronto Research Chemicals 10MG n-Nonanoic-9 9 9-d3 acid, Quantity: 10mg | Fisher Scientific [fishersci.fi]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

CAS number and molecular weight of Nonanoic-9,9,9-D3 acid.

An In-Depth Technical Guide to Nonanoic-9,9,9-D3 Acid for Advanced Analytical Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties and applications of this compound. As a stable isotope-labeled (SIL) analog of Nonanoic acid, this compound is a critical tool in quantitative analytical chemistry, particularly in mass spectrometry-based assays.

Compound Identification and Physicochemical Properties

This compound, also known as Pelargonic acid-d3, is a deuterated form of the nine-carbon saturated fatty acid, Nonanoic acid. The strategic placement of three deuterium atoms at the terminal (omega-9) position provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | Pelargonic Acid-d3 | [1][2] |

| CAS Number | 134646-27-8 | [1][3][4] |

| Molecular Formula | C₉H₁₅D₃O₂ (or CD₃(CH₂)₇COOH) | [3][5] |

| Molecular Weight | 161.26 g/mol | [1][3][6] |

| Isotopic Enrichment | ≥99 atom % D | [1] |

| CAS of Unlabeled Analog | 112-05-0 (Nonanoic acid) | [1][7] |

| Appearance | Liquid | [2] |

The Scientific Rationale: Isotopic Dilution and Quantitative Accuracy

The primary utility of this compound lies in its application as an internal standard (IS) for isotopic dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its unparalleled accuracy and precision.

Expertise & Causality: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative assays, especially those involving complex biological matrices like plasma or tissue homogenates, variability is introduced at multiple stages: sample extraction, derivatization, and ionization within the mass spectrometer. A conventional internal standard (a different but structurally similar molecule) can compensate for some of this variability, but it does not behave identically to the analyte of interest.

A stable isotope-labeled internal standard like this compound is chemically and physically almost identical to the endogenous analyte (Nonanoic acid).[2] It co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency (or suppression). However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer due to the three-dalton mass difference from the deuterium labels.

This near-identical behavior ensures that any sample-to-sample variation affects both the analyte and the IS proportionally. By measuring the ratio of the analyte's signal to the IS signal, the variability is normalized, leading to a highly robust and accurate quantification. This self-validating system is the cornerstone of trustworthy bioanalytical methods.

The labeling at the C9 position is deliberate. The C-D bonds at a terminal, non-acidic methyl group are highly stable and not susceptible to back-exchange with protons from the solvent, ensuring the isotopic purity of the standard throughout the experimental workflow.

Experimental Workflow: Quantification of Nonanoic Acid in Human Plasma via LC-MS/MS

This section provides a validated, step-by-step protocol for the quantification of Nonanoic acid in a biological matrix using this compound as an internal standard.

Workflow Diagram

Caption: LC-MS/MS workflow for quantifying Nonanoic acid using a deuterated internal standard.

Detailed Protocol

A. Preparation of Solutions

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Stock (1 mg/mL): Prepare a separate stock of unlabeled Nonanoic acid in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS Stock solution in a 50:50 mixture of methanol and water. This solution will be used to spike all samples, calibrators, and QCs.

-

Calibration Standards: Perform serial dilutions of the Analyte Stock into a clean matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 1 - 1000 ng/mL).

B. Sample Extraction

-

Aliquot 50 µL of each calibration standard, QC sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

-

Spiking: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

C. LC-MS/MS Conditions (Illustrative)

-

LC System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Nonanoic Acid (Analyte): Q1: 157.2 m/z → Q3: 113.2 m/z (precursor [M-H]⁻ to a characteristic fragment)

-

This compound (IS): Q1: 160.2 m/z → Q3: 116.2 m/z (precursor [M-H]⁻ to the corresponding fragment)

-

D. Data Analysis

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of Nonanoic acid in the unknown samples based on their measured PAR.

Conclusion

This compound is an indispensable tool for modern analytical laboratories. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate, precise, and robust quantitative methods. By correcting for variability during sample processing and analysis, it ensures the generation of trustworthy data, a critical requirement in research, clinical diagnostics, and pharmaceutical development.

References

-

n-Nonanoic-9,9,9-d3 acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

PELARGONIC ACID (NONANOIK ACID). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Pelargonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 3D-JFA64627 - nonanoic-999-d3-acid | 134646-27-8 [cymitquimica.com]

- 7. Pelargonic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Isotopic Purity and Enrichment of Nonanoic-9,9,9-D3 Acid

This guide provides an in-depth technical overview of the synthesis, analysis, and quality control of Nonanoic-9,9,9-D3 acid (also known as Pelargonic acid-d3), a deuterated fatty acid of significant interest in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative bioanalysis.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds and require a thorough understanding of the principles and methodologies for ensuring their isotopic integrity.

The Critical Role of Isotopic Purity in Scientific Research

The strategic replacement of hydrogen with its stable isotope, deuterium, can alter the metabolic pathways of a molecule, potentially leading to improved drug efficacy and safety.[1] Furthermore, deuterium-labeled compounds are indispensable as internal standards in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex biological matrices.[3][4] However, the scientific validity of studies employing deuterated compounds is fundamentally reliant on the accurate characterization of their isotopic purity and enrichment. The presence of residual non-deuterated or partially deuterated isotopologues can significantly impact experimental outcomes and regulatory acceptance.[1] Therefore, rigorous analytical validation is a cornerstone of research and development involving stable isotope-labeled compounds.

Synthesis of this compound: A General Approach

While specific proprietary synthesis methods for this compound may vary between manufacturers, a general synthetic strategy for introducing a terminal trideuteromethyl group often involves the use of deuterated building blocks. One plausible approach is the use of a Grignard reagent prepared from a deuterated methyl halide with a suitable ω-halo-octanoic acid ester.

A generalized synthetic scheme is outlined below. The causality behind these experimental choices lies in the need to introduce the deuterium atoms at a late stage of the synthesis to maximize isotopic incorporation and to use well-established, high-yielding reactions to ensure chemical purity.

Caption: Generalized synthetic pathway for this compound.

Potential Impurities: The synthesis of this compound can result in both chemical and isotopic impurities.

-

Chemical Impurities: These may include unreacted starting materials, by-products from side reactions, and residual solvents.

-

Isotopic Impurities: The primary isotopic impurities are the unlabeled (d0) and partially deuterated (d1, d2) isotopologues of nonanoic acid. These arise from incomplete deuteration of the methylating agent or from proton exchange during the synthesis.

Analytical Characterization: A Multi-Technique Approach

A combination of analytical techniques is essential to provide a comprehensive picture of the isotopic and chemical purity of this compound.[5] The most powerful and commonly employed methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive and precise technique for determining isotopic enrichment.[6] The principle lies in the separation and quantification of ions based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for fatty acid analysis.[3][7][8]

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol).

-

For GC analysis, the carboxylic acid must be derivatized to a more volatile form, such as a pentafluorobenzyl (PFB) ester.[3][8] This is achieved by reacting the acid with PFB bromide in the presence of a base like diisopropylethylamine (DIPEA).[3][8]

-

After the reaction, the derivatized sample is dried and reconstituted in a non-polar solvent like iso-octane.[3][7]

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890N or equivalent.[3]

-

Column: A polar capillary column such as a DB-225ms is suitable for fatty acid analysis.[3]

-

Injection: 1 µL, splitless injection.[3]

-

Mass Spectrometer: Agilent 5975 or equivalent, operated in negative chemical ionization (NCI) mode, which is highly sensitive for PFB esters.[3]

-

Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the molecular ions of the derivatized this compound and its expected isotopologues.

-

Data Analysis and Enrichment Calculation:

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3). The isotopic enrichment is calculated from the relative abundances of these peaks.

Isotopic Enrichment Calculation Workflow

Caption: Workflow for calculating isotopic enrichment from GC-MS data.

Table 1: Representative Isotopic Distribution Data for this compound

| Isotopologue | Mass (m/z) of [M-PFB]- | Relative Abundance (%) |

| d0 (unlabeled) | 157.12 | 0.1 |

| d1 | 158.13 | 0.3 |

| d2 | 159.13 | 1.5 |

| d3 | 160.14 | 98.1 |

| Isotopic Enrichment | >99 atom % D |

Note: The data presented is illustrative. Actual results may vary.

NMR Spectroscopy for Isotopic Purity and Positional Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is an excellent tool for confirming the position of deuterium labeling and quantifying isotopic purity.[6] Both ¹H (proton) and ²H (deuterium) NMR can be utilized.[9]

¹H NMR Analysis:

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C9 position should be significantly diminished or absent compared to the spectrum of unlabeled nonanoic acid. The isotopic purity can be estimated by comparing the integration of the residual C9 proton signal to the integration of a signal from a non-deuterated position, such as the methylene protons at C2.

²H NMR Analysis:

²H NMR provides a direct observation of the deuterium nuclei. For this compound, a single resonance corresponding to the -CD3 group is expected. The absence of other signals confirms the site-specific labeling. Quantitative ²H NMR can also be used to determine isotopic enrichment.[10]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

-

²H NMR: Acquire a deuterium spectrum. The acquisition parameters will need to be optimized for the deuterium nucleus.

-

Data Analysis and Purity Calculation:

The isotopic purity is calculated from the integral values of the relevant peaks in the ¹H NMR spectrum.

Isotopic Purity Calculation from ¹H NMR

Caption: Workflow for calculating isotopic purity from ¹H NMR data.

Conclusion: Ensuring Data Integrity through Rigorous Analysis

References

-

LIPID MAPS. (2007, October 11). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

PubChem. (n.d.). Nonanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pelargonic acid. Retrieved from [Link]

-

Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Retrieved from [Link]

-

atamankimya.com. (n.d.). PELARGONIC ACID (NONANOIK ACID). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Mild and Direct Multiple Deuterium‐Labeling of Saturated Fatty Acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. National Institutes of Health. Retrieved from [Link]

-

PubMed Central. (n.d.). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. National Institutes of Health. Retrieved from [Link]

-

PubMed Central. (n.d.). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2021, March 17). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. Retrieved from [Link]

- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

PubMed Central. (n.d.). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. National Institutes of Health. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. jianhaidulab.com [jianhaidulab.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stability and Storage of Deuterated Fatty Acids

Introduction: The Enhanced Utility of Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled lipids where specific hydrogen atoms (¹H) are replaced by deuterium (²H or D), a non-radioactive, heavy isotope of hydrogen.[1] This substitution provides two powerful advantages in scientific research. Firstly, the increased mass allows these molecules to serve as tracers in metabolic studies, enabling researchers to track the fate of fatty acids in complex biological systems using mass spectrometry without the need for radioactive materials.[2][3] Secondly, and more critically for stability, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, dramatically slows down chemical reactions involving the cleavage of this bond.[3]

For polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidative damage at their bis-allylic sites, this effect is transformative. By strategically replacing hydrogen with deuterium at these vulnerable positions, the destructive chain reaction of lipid peroxidation can be significantly inhibited.[4][5] This enhanced stability has positioned deuterated PUFAs (D-PUFAs) as invaluable tools in studying and potentially treating a range of diseases underpinned by oxidative stress.[6][7] However, this inherent stability is not absolute. To preserve both the chemical integrity and isotopic purity of these critical reagents, a comprehensive understanding of their proper storage and handling is essential. This guide provides a framework for researchers to maintain the long-term stability of deuterated fatty acids, ensuring the validity and reproducibility of their experimental outcomes.

Pillar 1: The Foundation of Stability - The Kinetic Isotope Effect

The primary factor governing the enhanced stability of D-PUFAs against oxidation is the kinetic isotope effect (KIE) . Lipid peroxidation, a self-propagating chain reaction, is initiated by the abstraction of a hydrogen atom from a bis-allylic position—the carbon atom situated between two double bonds.[4] These hydrogens are particularly susceptible to attack by reactive oxygen species (ROS).

The substitution of hydrogen with deuterium at these bis-allylic sites "reinforces" the C-H bond.[2] Because deuterium has twice the mass of hydrogen, the C-D bond has a lower zero-point energy and requires more energy to break. This results in a significantly slower rate of hydrogen (deuterium) abstraction, effectively quenching the initial step of the lipid peroxidation cascade.[5][7] Studies have shown that even a partial incorporation of D-PUFAs into cellular membranes, around 15-20%, can be sufficient to halt the entire chain reaction of lipid oxidation for both deuterated and non-deuterated PUFAs.[5] This powerful protective mechanism is the core reason for the therapeutic and research interest in these molecules.

Pillar 2: Critical Factors Influencing Long-Term Stability

While the KIE provides robust protection against oxidation, other environmental factors can compromise the stability of deuterated fatty acids over time. These factors can lead to chemical degradation (e.g., hydrolysis, photo-oxidation) or isotopic exchange, both of which can invalidate experimental results.

Temperature

Temperature is a critical factor that accelerates the rate of all chemical reactions, including degradation. For long-term stability, low temperatures are paramount.

-

Solid Form: Deuterated fatty acids supplied as a powder or neat oil should be stored at temperatures of -20°C or lower.[8][9] For maximum long-term stability, particularly for highly unsaturated fatty acids, storage at -80°C is recommended.[10][11]

-

In Solution: When dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is the standard recommendation.[8][9] Storing solutions below -30°C is generally not advised unless they are in flame-sealed glass ampoules, as repeated freeze-thaw cycles can cause the solute to precipitate and the container closure may fail, allowing moisture and oxygen to enter.[9]

Solvent Choice

The choice of solvent is crucial not only for solubility but also for preventing chemical reactions and isotopic exchange.

-

Chemical Stability: A high-purity, inert organic solvent is essential. Ethanol is sometimes used, but there is a theoretical risk that its hydroxyl group could react with the fatty acid's ester linkage in complex lipids, causing transesterification.[12] Chloroform is a common solvent for lipids, but it can degrade over time to produce acidic byproducts, which can catalyze hydrolysis.[13] If using chloroform, ensure it is of high purity and stored correctly.

-

Isotopic Stability (H/D Exchange): A key concern for deuterium-labeled compounds is the potential for back-exchange of deuterium for hydrogen from the environment. This is particularly relevant in the presence of protic solvents (e.g., water, methanol, ethanol) which have exchangeable protons.[14][15][16] Therefore, for long-term storage, aprotic solvents such as acetonitrile, hexane, or high-purity chloroform stored over a drying agent are preferable to minimize the risk of losing the isotopic label.[14]

Oxygen

Despite the inherent resistance of D-PUFAs to oxidation, exposure to atmospheric oxygen should be minimized. Saturated fatty acids are relatively stable, but unsaturated fatty acids can still degrade over time, especially if not deuterated at all susceptible sites.

-

Inert Atmosphere: Upon receiving and before storing, the vial headspace should be flushed with an inert gas like argon or nitrogen .[3][9] This displaces oxygen and prevents oxidation during storage. This is especially critical for PUFAs.

-

Container Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the amount of oxygen-containing headspace.

Light

Polyunsaturated fatty acids are sensitive to light, particularly UV and blue light, which can provide the energy to initiate photo-oxidation.[7][17][18]

-

Dark Storage: Always store deuterated fatty acids in the dark. This can be achieved by using amber glass vials or by placing clear vials inside a light-proof secondary container (e.g., a freezer box).[4][14]

-

Laboratory Handling: When working with these compounds on the bench, minimize exposure to direct overhead lighting for extended periods.

Pillar 3: Validated Protocols for Storage and Handling

Adherence to strict, self-validating protocols is essential for maintaining the integrity of deuterated fatty acid standards. The following workflows are designed to minimize exposure to degrading elements at every step.

Experimental Protocol 1: Initial Receipt and Storage of Powdered Lipids

-

Equilibrate to Room Temperature: Before opening, allow the sealed container to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder, which can cause hydrolysis and clumping.[8][9]

-

Prepare for Storage:

-

Saturated Fatty Acids: These are relatively stable as powders and can be stored directly in their original glass vial with a Teflon-lined cap at ≤ -20°C.[9]

-

Unsaturated Fatty Acids: These are often hygroscopic and unstable as dry powders.[8][9] They should be promptly dissolved in a suitable, high-purity aprotic organic solvent (e.g., ethanol, chloroform, or hexane) to a known concentration.

-

-

Inert Gas Purge: Before re-sealing the container for storage (either as a powder or a newly made solution), flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

-

Seal and Label: Secure the Teflon-lined cap tightly. Use paraffin film to create an additional seal around the cap. Label the vial clearly with the compound name, concentration, solvent, and date.

-

Store: Place the vial in a freezer at the recommended temperature (-20°C or -80°C) in a dark location.

Experimental Protocol 2: Preparation and Storage of Stock Solutions

-

Use Appropriate Labware: All transfers and dilutions must be performed using glass or stainless steel labware (e.g., glass syringes, gas-tight Hamilton syringes, glass pipettes). Never use plastic containers for storing organic solutions of lipids, as plasticizers can leach into the solvent and contaminate the sample.[8][9]

-

Solvent Preparation: Use only high-purity, anhydrous grade solvents. If necessary, solvents can be dried over molecular sieves prior to use.

-

Dissolution: Accurately weigh the required amount of fatty acid and dissolve it in the chosen aprotic solvent to the desired concentration. Ensure complete dissolution.

-

Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes in separate glass vials. This minimizes the number of times the main stock is opened and subjected to temperature changes and atmospheric exposure.

-

Inert Gas and Storage: Flush the headspace of each aliquot with argon or nitrogen, seal tightly with a Teflon-lined cap, wrap with paraffin film, and store at -20°C in the dark.

Data Presentation: Summary of Storage Conditions

| Parameter | Solid/Neat Form | Organic Solution | Causality / Rationale |

| Temperature | ≤ -20°C ( -80°C for PUFAs) | -20°C ± 4°C | Slows the rate of chemical degradation.[8][10] |

| Recommended Solvent | N/A | High-purity aprotic (e.g., Hexane, Acetonitrile, Anhydrous Chloroform) | Prevents hydrolysis and minimizes the potential for H/D isotopic exchange.[14][15] |

| Container | Glass vial, Teflon-lined cap | Glass vial, Teflon-lined cap | Glass is inert; Teflon prevents solvent evaporation and cap degradation. Avoids leaching of plasticizers.[8][9] |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Displaces oxygen to prevent oxidation, especially of unsaturated chains.[9] |

| Light Exposure | Store in dark (Amber vial) | Store in dark (Amber vial) | Prevents photo-oxidation of PUFAs.[4][7] |

Visualization: Workflow for Handling Deuterated Fatty Acids

Caption: Workflow for receiving, preparing, and storing deuterated fatty acids to ensure stability.

Pillar 4: Verification of Stability - Analytical Methods

Periodic verification of purity and stability is good laboratory practice, especially for long-stored standards or when troubleshooting unexpected experimental results.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing both chemical purity and isotopic enrichment. After conversion to a volatile ester (e.g., a fatty acid methyl ester or FAME), GC separates the fatty acids, and the mass spectrometer can determine the mass-to-charge ratio, confirming the presence and extent of deuteration.[2][13] It can also identify degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also widely used, particularly for more complex lipids incorporating the deuterated fatty acid. It allows for the precise quantification and identification of the labeled molecule within a complex mixture.[19]

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively assess for gross degradation. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, one can visually check for the appearance of new spots that would indicate degradation products (e.g., more polar oxidized species).[12]

Conclusion

The enhanced oxidative stability of deuterated fatty acids, conferred by the kinetic isotope effect, makes them exceptionally powerful research tools. However, this inherent stability must be protected through meticulous storage and handling practices. By controlling the key environmental factors of temperature, solvent, oxygen, and light, researchers can preserve the chemical and isotopic integrity of these valuable compounds. The implementation of the protocols outlined in this guide will help ensure the long-term stability of deuterated fatty acids, leading to more reliable, reproducible, and impactful scientific discoveries.

References

-

Compound Interest. (2015). Deuterated Fatty Acids. Available at: [Link]

-

Chardon, J. W., & Edwards, G. (2022). Polyunsaturated Lipids in the Light-Exposed and Prooxidant Retinal Environment. MDPI. Available at: [Link]

-

Kaarniranta, K., et al. (2020). Understanding the Impact of Polyunsaturated Fatty Acids on Age-Related Macular Degeneration: A Review. MDPI. Available at: [Link]

-

Emken, E. A., et al. (1992). Measurement of the Metabolic Interconversion of Deuterium-Labeled Fatty Acids by Gas chromatography/mass Spectrometry. PubMed. Available at: [Link]

-

Rhodes, L. E., et al. (2011). Omega-3 polyunsaturated fatty acids: photoprotective macronutrients. PubMed. Available at: [Link]

-

Calderaro, S., et al. (2020). The Eye, Oxidative Damage and Polyunsaturated Fatty Acids. PMC - PubMed Central. Available at: [Link]

-

Zhang, J., et al. (2020). How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. PubMed. Available at: [Link]

-

GOED Omega-3. (2017). Best Practice Guidelines: Oxidation Control. Available at: [Link]

-

Shahidi, F., & Hossain, A. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. NIH. Available at: [Link]

-

Jones, H., et al. (2021). Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in. Cardiff University ORCA. Available at: [Link]

-

Oratia Farmer's Market. (n.d.). How To Prevent Lipid Oxidation In Food Products. Available at: [Link]

-

Treibler, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central. Available at: [Link]

-

Emken, E. A., et al. (1979). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Isotope effect on lipid peroxidation. Available at: [Link]

-

Dodo, K., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. PMC - NIH. Available at: [Link]

-

Alakoskela, J-M. (2021). Response to "For how long can I store lipids (in solution) in -20°C freezer?". ResearchGate. Available at: [Link]

-

Treibler, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. ResearchGate. Available at: [Link]

-

Wood, K. M., et al. (2022). Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care. PMC - NIH. Available at: [Link]

-

Makhatadze, G. I., et al. (1995). Solvent isotope effect and protein stability. PubMed. Available at: [Link]

-

Poulos, T. L., & Silverman, D. N. (2019). Hydrogen–deuterium exchange reveals long-range dynamical allostery in soybean lipoxygenase. PMC - NIH. Available at: [Link]

-

Santos, J. C. O., et al. (2013). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil. NIH. Available at: [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

-

Păsărin, F., et al. (2012). Effects of temperature and storage time on the quality of alimentary animal fats. ResearchGate. Available at: [Link]

-

Hodson, L., et al. (1993). Stability of n-3 fatty acids in human fat tissue aspirates during storage. PubMed. Available at: [Link]

-

Al-Kassou, B., et al. (2024). Storage duration of human blood samples for fatty acid concentration analyses. NIH. Available at: [Link]

Sources

- 1. A comparative study of deep eutectic solvents based on fatty acids and the effect of water on their intermolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goedomega3.com [goedomega3.com]

- 4. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]

- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS [ouci.dntb.gov.ua]

- 6. Polyunsaturated fatty acids activate the Drosophila light-sensitive channels TRP and TRPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chromservis.eu [chromservis.eu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Omega-3 polyunsaturated fatty acids: photoprotective macronutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Nonanoic-9,9,9-D3 acid safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of Nonanoic-9,9,9-D3 Acid

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. Designed for researchers, scientists, and professionals in drug development, it synthesizes critical safety data with practical, field-proven insights. The information presented is primarily based on the well-documented profile of the parent compound, nonanoic acid (also known as pelargonic acid), as specific safety data for the deuterated isotopologue is limited. The primary hazards associated with this molecule stem from the carboxylic acid functional group, which dictates its irritant and corrosive properties. The terminal deuterium labeling is not expected to alter these fundamental chemical hazards.

Hazard Identification and Risk Assessment

This compound must be handled as a hazardous substance. The primary risks are associated with its corrosive nature, which can cause skin irritation and serious eye damage.[1][2][3][4][5][6] A thorough risk assessment should be conducted before any new procedure involving this chemical.

GHS Classification

The substance is classified under the Globally Harmonized System (GHS) based on the properties of nonanoic acid.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A / Category 2 | H319: Causes serious eye irritation.[2][3][4][5][6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[3][4] |

Note: Some safety data sheets also list it as causing severe burns and serious eye damage under different classification systems.[1]

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow outlines the key steps from initial assessment to the safe execution of experiments.

Caption: Risk Assessment and Mitigation Workflow for Handling this compound.

Exposure Controls and Personal Protection

Effective control of exposure is achieved through a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate vapors or aerosols.[1][2][4]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact. The rationale behind each piece of equipment is to provide a barrier against the specific hazards of skin and eye irritation.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes that can cause serious eye irritation or chemical burns.[1][2] |

| Skin Protection | Chemical-resistant lab coat. Trousers should be worn outside of boots.[1] | Prevents contamination of personal clothing and skin. |

| Hand Protection | Chemical protective gloves (e.g., PVC, Neoprene, or Nitrile rubber tested to EN 374).[1][2] | Prevents direct skin contact, which can cause irritation and burns.[1][2] Always check glove compatibility and breakthrough times. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[4][6] | Protects against inhalation of irritating vapors or mists. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage minimizes the risk of exposure and accidental release.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

-

Don PPE: Put on all required PPE as detailed in Section 2.2.

-

Dispensing: The compound is an oily liquid at room temperature.[1][7] Use a calibrated pipette or a graduated cylinder for transfers. Perform all transfers over a secondary containment tray to catch any drips.

-

Heating: If heating is required, be aware that it has a high flash point but can form explosive mixtures with air on intense heating. Use a controlled heating mantle and never a direct flame.

-

Post-Handling: Tightly seal the container immediately after use.

-

Decontamination: Wipe down the work surface with an appropriate cleaning agent.

-

Doff PPE: Remove gloves and other PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[2]

Storage Requirements

-

Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1] The recommended storage temperature for the deuterated product is -20°C.[8]

-

Incompatibilities: Segregate from incompatible materials such as strong bases, oxidizing agents, and metals like mild or galvanized steel, which it can react with to produce flammable hydrogen gas.[1][4]

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with large amounts of water and remove all contaminated clothing.[1] Wash the affected area with soap and water.[2] If skin irritation occurs or persists, seek medical attention.[1][2] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If symptoms persist, seek medical attention. |

| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water. If the person is conscious, provide two glasses of water to drink. Seek immediate medical attention. Ingestion can cause chemical burns in the gastrointestinal tract.[1] |

Emergency Response Decision Tree

Caption: Decision Tree for Emergency Response to this compound Incidents.

Spill Response Protocol

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, contain the liquid using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[1][4] Do not use combustible materials.

-

Collect: Carefully scoop the absorbed material into a labeled, appropriate container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste according to institutional and local environmental regulations.[4]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | n-Nonanoic-9,9,9-d3 acid | - |

| CAS Number | 134646-27-8 | [8] |

| Molecular Formula | C₉H₁₅D₃O₂ | [8] |

| Molecular Weight | 161.26 g/mol | [8] |

| Appearance | Colorless, oily liquid | [1][7] |

| Odor | Mild, fatty, or pungent odor | [1][3][7] |

| Melting Point | ~9 to 12.4 °C | [2][3][7] |

| Boiling Point | ~254 to 269 °C | [2][3][7] |

| Flash Point | >133 °C (Open Cup) | [4][7] |

| Solubility | Insoluble in water. Soluble in most organic solvents like ethanol and ether. | [1][7] |

| Density | ~0.906 g/cm³ at 20-25 °C | [4][7] |

| pH | 4.4 (0.1 g/L aqueous solution) | [2] |

Stability and Reactivity

-

Chemical Stability: The product is stable under normal storage and handling conditions.[4][9]

-

Conditions to Avoid: Avoid exposure to excessive heat or flames.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and reactive metals.[1][4]

-

Hazardous Decomposition Products: Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂).[1][9]

Toxicological Information

The primary toxicological concern is local tissue damage upon contact.

-

Acute Toxicity: Not classified as acutely toxic. The oral LD50 in rats is reported to be high (>2000 mg/kg), indicating low acute toxicity via ingestion.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5][6] Prolonged contact can cause burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and can cause severe eye damage.[1][2][3][4][5][6]

-

Sensitization: Not generally classified as a skin sensitizer, though some sources indicate it may cause an allergic skin reaction.[2][3][5]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: Shall not be classified as carcinogenic, mutagenic, or a reproductive toxicant.[2]

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[2][4] Disposal must be conducted via a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[4]

References

-

Safety Data Sheet: nonanoic acid - Chemos GmbH&Co.KG. [Link]

-

Pelargonic Acid (nonanoic Acid) - Rierden Chemical. [Link]

-

Safety Data Sheet - Advanced Biotech. [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids - PMC - NIH. [Link]

-

A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed. [Link]

-

Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids - Organic Chemistry Portal. [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids - RSC Publishing. [Link]

-

A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - Fingerprint - Lund University Research Portal. [Link]

-